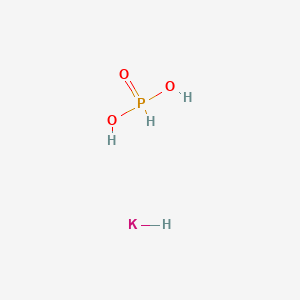

phosphonic acid;potassium hydride

説明

Phosphonic acid (H₃PO₃) is a phosphorus-containing oxyacid with a tetrahedral structure. Its potassium salt, potassium phosphonate (K₂HPO₃), is widely used in agriculture as a systemic fungicide and foliar fertilizer due to its ability to inhibit pathogens like Phytophthora and Pythium spp. . Upon application, potassium phosphonate is metabolized in plants to phosphonic acid, which acts as the biologically active compound . Regulatory bodies, including the European Food Safety Authority (EFSA), define residues of potassium phosphonate as "phosphonic acid and its salts, expressed as phosphonic acid" for enforcement and risk assessment . The acceptable daily intake (ADI) for phosphonic acid is 2.25 mg/kg body weight/day, based on its toxicological profile .

Analytical methods such as HPLC–MS/MS enable precise quantification of residues at limits of quantification (LOQ) as low as 0.1 mg/kg in crops like potatoes, wheat, and citrus fruits . Phosphonic acid is hydrolytically stable under processing conditions (e.g., pasteurization, sterilization) and remains stable in frozen storage for ≥25 months .

特性

IUPAC Name |

phosphonic acid;potassium hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H3O3P.H/c;1-4(2)3;/h;4H,(H2,1,2,3); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWKKCRYCZTPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)O.[KH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

OP(=O)O.[KH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4KO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.102 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Phosphonic Acid

Phosphonic acid can be synthesized through several methods:

Hydrolysis of Phosphonates: The most general method involves the hydrolysis of dialkyl or diaryl phosphonates using concentrated hydrochloric acid at reflux for 1 to 12 hours.

Oxidation of Phosphinic Acid: Another method involves the oxidation of phosphinic acid to produce phosphonic acid.

Direct Methods: These methods use phosphorous acid (H₃PO₃) and produce a phosphonic acid functional group simultaneously with the formation of the P-C bond.

Potassium Hydride

Potassium hydride is typically prepared by the direct reaction of potassium metal with hydrogen gas: [ 2K + H_2 \rightarrow 2KH ] This reaction is carried out at elevated temperatures in an inert atmosphere to prevent the highly reactive potassium hydride from reacting with moisture or oxygen .

化学反応の分析

Phosphonic Acid

Phosphonic acid undergoes various chemical reactions, including:

Oxidation: Phosphonic acid can be oxidized to phosphoric acid.

Reduction: It can be reduced to phosphine.

Substitution: Phosphonic acid can undergo substitution reactions to form phosphonate esters.

Potassium Hydride

Potassium hydride is a strong base and reducing agent, commonly used in:

Deprotonation Reactions: It can deprotonate alcohols, amines, and other weak acids.

Reduction Reactions: It can reduce esters, amides, and nitriles to their corresponding alcohols and amines.

科学的研究の応用

Phosphonic Acid Applications

- Agriculture :

-

Medicine :

- Bone Targeting Drugs : Phosphonic acid derivatives are employed in drugs aimed at treating bone diseases like osteoporosis. They have a high affinity for calcium ions, enhancing their efficacy in targeting bone tissues .

- Immunotherapy : Used as phosphoantigens in cancer treatments, phosphonic acids can mimic phosphate groups to inhibit specific enzyme activities .

- Material Science :

Potassium Hydride Applications

-

Organic Synthesis :

- Deprotonation Reactions : As a strong base, potassium hydride is frequently used to deprotonate substrates in organic reactions, facilitating the formation of various organic compounds .

- Reducing Agent : It is employed in reducing reactions, particularly for converting phosphates into phosphites under mechanochemical conditions .

-

Battery Technology :

- Potassium hydride is being explored for its potential applications in developing high-energy-density batteries due to its reactivity and ability to release hydrogen gas upon contact with water.

Table 1: Yield of Phosphite from Different Phosphate Sources Using Potassium Hydride

| Phosphate Source | H:P Ratio | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| Sodium Triphosphate | 1:1 | 58 | 90 |

| Sodium TrimetaPhosphate | 2:3 | 44 | 60 |

| Pyrophosphate | 0.5:2 | 74 | 60 |

| Sodium Fluorophosphate | 1:1 | 47 | 60 |

Table 2: Applications of Phosphonic Acid

| Application Area | Specific Use |

|---|---|

| Agriculture | Fungicides for plant disease management |

| Medicine | Bone-targeting drugs for osteoporosis treatment |

| Material Science | Surface functionalization for enhanced adhesion |

| Nanotechnology | Stabilization of colloidal nanocrystal solutions |

Case Studies

-

Fungal Disease Management in Agriculture :

A study evaluated the effectiveness of phosphonic acid derivatives against Phytophthora infestans, showing significant reductions in disease severity and improved crop yields when applied as a foliar spray. -

Bone Targeting Drug Development :

Research on alendronate, a drug containing phosphonic acid, demonstrated its efficacy in reducing bone resorption rates in patients with osteoporosis through targeted delivery mechanisms facilitated by its calcium affinity. -

Mechanochemical Reduction of Phosphate Compounds :

An investigation into the use of potassium hydride for the reduction of sodium triphosphate revealed optimized conditions that achieved up to 58% yield of phosphite without significant overreduction, highlighting its utility in sustainable phosphorus compound production.

作用機序

Phosphonic Acid

Phosphonic acid exerts its effects through various mechanisms:

Enzyme Inhibition: It can inhibit enzymes by mimicking phosphate groups, thereby interfering with enzyme activity.

Fungal Growth Reduction: It reduces fungal growth by decreasing the total pool of adenylate in fungi.

Potassium Hydride

The exact mechanism of action of potassium hydride is not fully understood, but it is known to:

Deprotonate Substrates: It acts as a strong base, deprotonating various substrates.

Induce Inflammation: When used topically, it can induce inflammation by digesting keratin.

類似化合物との比較

Comparison with Similar Compounds

Fosetyl-Aluminium

- Structure and Function : Fosetyl-Al (C₆H₁₈AlO₉P₃) is an aluminium salt of ethyl phosphonate. Like potassium phosphonate, it degrades to phosphonic acid in plants but has distinct residue definitions. Historically, fosetyl residues were defined as "sum of fosetyl, phosphonic acid, and their salts, expressed as fosetyl," whereas potassium phosphonate residues are defined solely as phosphonic acid equivalents .

- Stability : Fosetyl-Al degrades rapidly in soil to phosphonic acid, which persists with a DT₉₀ >1 year .

- Regulatory Status : MRLs for fosetyl-Al are often higher than those for potassium phosphonate due to differences in application rates and historical risk assessments .

Disodium Phosphonate

- Applications : Used as a fungicide and corrosion inhibitor. Unlike potassium phosphonate, disodium phosphonate (Na₂HPO₃) is less common in agriculture but shares similar metabolic pathways, yielding phosphonic acid as the primary residue .

- Residue Definition : Aligns with potassium phosphonate, emphasizing phosphonic acid equivalence for regulatory compliance .

Hydroxyethylidene Diphosphonic Acid (HEDP)

- Structure : A bisphosphonate (C₂H₈O₇P₂) with two phosphonic acid groups. It chelates divalent metals (e.g., Fe²⁺), enhancing nutrient uptake in plants .

- Biological Activity : Unlike potassium phosphonate, HEDP exhibits growth-retardant properties and interacts with membrane proteins, suggesting a broader metabolic impact .

Phosphoric Acid (H₃PO₄)

- Chemical Properties: A stronger acid (pKa₁ = 2.1) compared to phosphonic acid (pKa₁ = 1.3) .

Potassium Hydride (KH)

- Reactivity: A strong base used in organic synthesis (e.g., deprotonation reactions).

Data Tables

Table 1: Key Properties of Phosphonic Acid and Related Compounds

Table 2: Regulatory Metrics for Agricultural Compounds

| Compound | ADI (mg/kg/day) | MRL (Potatoes, mg/kg) | Analytical Method (LOQ) |

|---|---|---|---|

| Phosphonic acid | 2.25 | 0.1–2.0 | HPLC–MS/MS (0.1 mg/kg) |

| Fosetyl-Aluminium | 0.05 | 5.0–75.0 | HPLC–MS/MS (0.01 mg/kg) |

Research Findings and Key Differences

- Metabolic Pathways : Potassium phosphonate and fosetyl-Al both degrade to phosphonic acid, but their residue definitions differ due to historical regulatory frameworks .

- Toxicity : Phosphonic acid’s higher ADI (2.25 mg/kg/day) compared to fosetyl-Al (0.05 mg/kg/day) reflects its lower acute toxicity .

- Stability : Phosphonic acid outperforms fosetyl-Al in environmental persistence and storage stability, reducing residue variability in processed foods .

- Biological Impact: HEDP’s dual phosphonic acid groups enable unique chelation properties, distinguishing it from monosubstituted derivatives like potassium phosphonate .

Q & A

Q. What are the optimal methods for synthesizing phosphonic acids, and how do reaction conditions influence product purity?

Phosphonic acids are typically synthesized via dealkylation of dialkyl phosphonates. The two primary methods involve:

- Acidic hydrolysis (HCl): Direct treatment with concentrated HCl under reflux, yielding phosphonic acid but requiring careful control of stoichiometry to avoid byproducts .

- McKenna procedure: A two-step process using bromotrimethylsilane (TMSBr) followed by methanolysis, which minimizes side reactions and enhances purity, particularly for acid-sensitive substrates .

Key parameters: Reaction time (12-24 hours), temperature (60-80°C for HCl; room temperature for TMSBr), and solvent selection (e.g., dichloromethane for TMSBr).

Q. How can phosphonic acid residues be reliably quantified in agricultural samples, and what are the validated detection limits?

Validated methods include:

- Ion chromatography (IC) with conductivity detection: Detects potassium phosphonates (salts of phosphonic acid) in plant tissues with a limit of quantification (LOQ) of 0.1 mg/kg .

- Colorimetric assays (e.g., molybdenum blue method): Measures phosphate derivatives after oxidation, but requires pretreatment to distinguish phosphonic acid from interfering anions (e.g., arsenate) .

Critical steps: Sample digestion with HNO₃/H₂O₂ to oxidize organic matrices and eliminate false positives from naturally occurring phosphates .

Q. What are the primary applications of phosphonic acids in material science and biomedicine?

- Coordination polymers: Phosphonic acids form stable metal-organic frameworks (MOFs) for gas storage and catalysis due to their strong P=O and P–OH bonding .

- Bioactive agents: Used in drug delivery systems (e.g., bone-targeting prodrugs) and as phosphoantigens in immunotherapy, leveraging their structural mimicry of phosphates .

Advanced Research Questions

Q. How can researchers resolve discrepancies between colorimetric and chromatographic results in phosphonic acid quantification?

Discrepancies often arise from:

- Interference in colorimetric assays: Organic acids (e.g., citric acid) or reducing agents may inhibit molybdate complex formation. Mitigate by using solid-phase extraction (SPE) to isolate phosphonic acid .

- Matrix effects in chromatography: Co-eluting ions (e.g., sulfates) can distort peaks. Optimize mobile phases (e.g., NaOH/Na₂CO₃ gradients) and validate with spike-recovery tests (85–115% recovery range) .

Q. What mechanisms govern proton transport in phosphonic acid-based fuel cell membranes, and how do structural modifications enhance conductivity?

- Grotthuss mechanism: Proton hopping via hydrogen-bonded networks in hydrated phosphonic acid membranes, achieving conductivities >10 mS/cm at 120°C .

- Nanostructuring: Incorporating SiO₂ or TiO₂ nanoparticles increases water retention and stabilizes proton pathways under low humidity .

Experimental validation: Electrochemical impedance spectroscopy (EIS) and pulsed-field gradient NMR to map proton mobility .

Q. How should researchers design experiments to address contradictions in potassium phosphonate residue data across crop types?

- Stratified sampling: Separate annual (e.g., cereals) and perennial crops (e.g., vines), as residue persistence varies with metabolic activity and lignification .

- Longitudinal studies: Track residues over multiple growing seasons using LC-MS/MS to account for seasonal degradation patterns (half-life: 30–90 days) .

Data normalization: Express results as phosphonic acid equivalents to standardize across salt forms (e.g., potassium vs. calcium phosphonates) .

Methodological Tables

Q. Table 1. Comparison of Phosphonic Acid Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Acidic hydrolysis | HCl, 80°C, 24h | 70–85 | 90–95 | Byproduct formation |

| McKenna procedure | TMSBr, RT, 12h → MeOH, 1h | 85–95 | 98–99 | Cost of TMSBr |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。